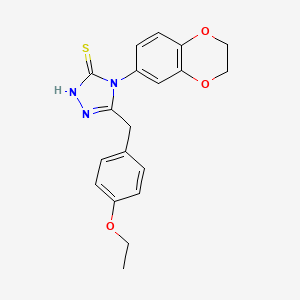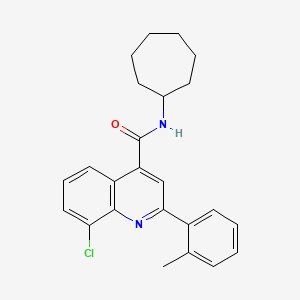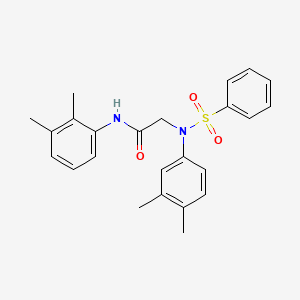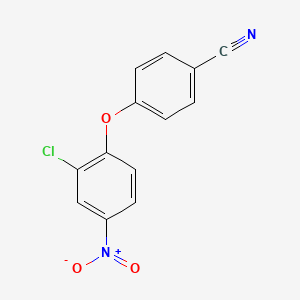
1-(2-methoxyphenyl)-4-(3-pyridinylmethyl)piperazine
Vue d'ensemble
Description
1-(2-methoxyphenyl)-4-(3-pyridinylmethyl)piperazine is a useful research compound. Its molecular formula is C17H21N3O and its molecular weight is 283.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.168462302 g/mol and the complexity rating of the compound is 304. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Piperazine Derivatives for Therapeutic Use
Piperazine, a nitrogen-containing heterocycle, plays a crucial role in the rational design of drugs, exhibiting a broad spectrum of therapeutic applications such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The modification of the substitution pattern on the piperazine nucleus significantly influences the medicinal potential of the resultant molecules, underscoring its flexibility as a building block in drug discovery for various diseases. This flexibility and broad potential highlight the critical role of piperazine-based molecules in pharmacotherapy development, with a strong recommendation for further therapeutic investigations on this motif (Rathi et al., 2016).
Piperazine in Antimycobacterial Activity
Piperazine and its analogues have shown promising anti-mycobacterial properties, especially against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the potential of piperazine as a vital building block in anti-TB molecule design, offering insights into the structure-activity relationship (SAR) that could aid in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Pharmacophoric Applications of Piperazine
Piperazine and morpholine analogues demonstrate a wide range of pharmaceutical applications, with new methods developed for their synthesis to explore their potent pharmacophoric activities. This research direction indicates the ongoing interest in these compounds for their therapeutic potentials, encompassing various pharmacological activities and underscoring their significance in medicinal chemistry (Mohammed et al., 2015).
Role in Antidepressants
The presence of a piperazine substructure is a commonality among many marketed antidepressants, which is attributed to its favorable CNS pharmacokinetic profile. This review emphasizes the critical analysis of piperazine's significance in the development of antidepressants, including current developments and SAR studies. It provides a comprehensive overview of the role of piperazine in enhancing the efficacy and potency of antidepressant compounds, offering valuable insights for future research in this area (Kumar et al., 2021).
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-4-(pyridin-3-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-21-17-7-3-2-6-16(17)20-11-9-19(10-12-20)14-15-5-4-8-18-13-15/h2-8,13H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOCEAQPJHBDGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,3-dimethylphenyl)-4-[(4-fluorobenzyl)sulfonyl]piperazine](/img/structure/B4612952.png)
![methyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B4612955.png)
![1-(3-chlorophenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4612970.png)
![2-{4-[2-(4-tert-butylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4612981.png)
![methyl 3-[(1,3-benzodioxol-5-ylamino)carbonyl]-5-nitrobenzoate](/img/structure/B4612985.png)
![ethyl 2-({[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4612986.png)



![N-1,3-benzothiazol-2-yl-3-[4-(4-fluorophenyl)-1-piperazinyl]-2-(trifluoroacetyl)-2-butenohydrazide](/img/structure/B4613013.png)
![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-(1H-imidazol-1-yl)-1-propanamine](/img/structure/B4613036.png)
![1-(1-adamantyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B4613039.png)


